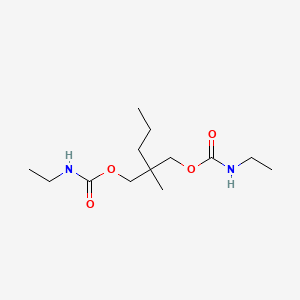
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is a chemical compound known for its sedative, anticonvulsant, and muscle relaxant properties . It is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for potential use in treating muscle spasms and seizures.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The compound exerts its effects primarily through interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, which leads to muscle relaxation and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meprobamate: Another carbamate derivative with anxiolytic properties.
Carisoprodol: Known for its muscle relaxant effects.
Tolboxane: A related compound with similar pharmacological properties
Uniqueness
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant effects. Its dual action on both GABA receptors and muscle fibers makes it particularly effective in treating conditions involving muscle spasms and seizures .
Eigenschaften
CAS-Nummer |
25648-66-2 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(ethylcarbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(16)14-6-2)10-19-12(17)15-7-3/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JAGDGWYCWWBCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)NCC)COC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


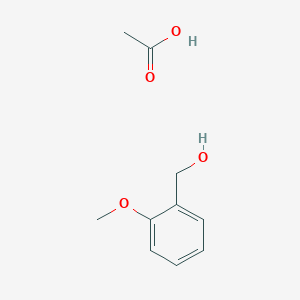
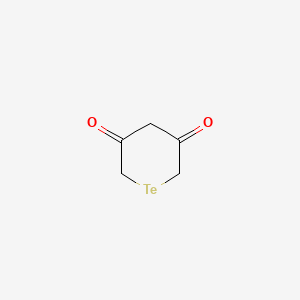
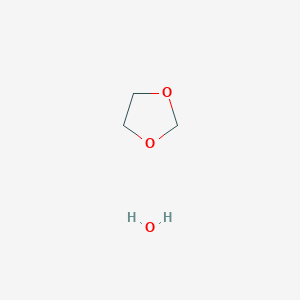
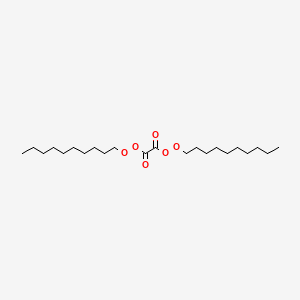
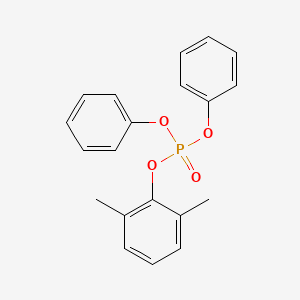
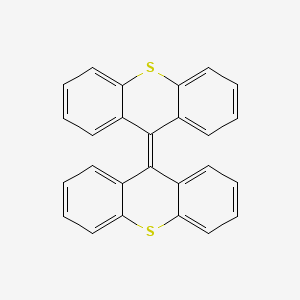
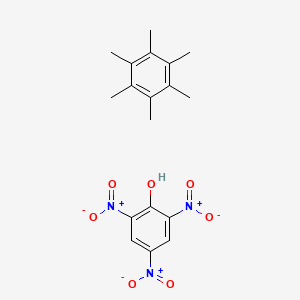
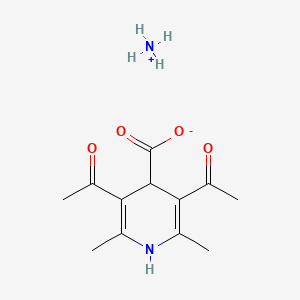
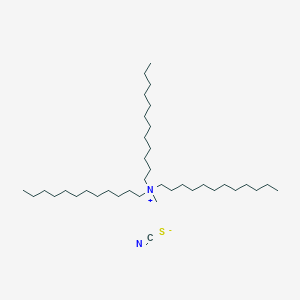
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
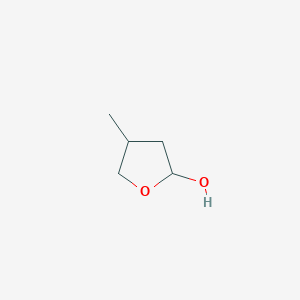
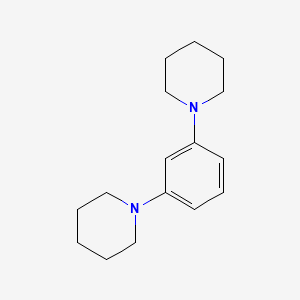
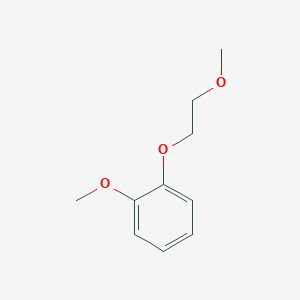
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
